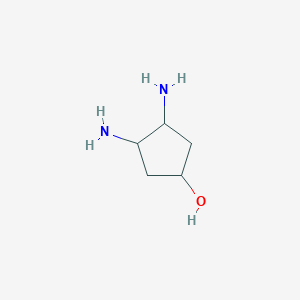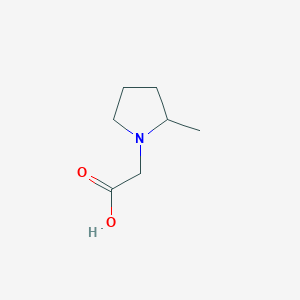
3,4-Diaminocyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diaminocyclopentan-1-ol is a versatile chemical compound with the molecular formula C5H12N2O It is characterized by a cyclopentane ring substituted with two amino groups at the 3 and 4 positions and a hydroxyl group at the 1 position
Vorbereitungsmethoden
The synthesis of 3,4-Diaminocyclopentan-1-ol can be achieved through several routes. One common method involves the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by isomerization to cyclopentane-1,3-dione using a Ru Shvo catalyst. The cyclopentane-1,3-dione is then converted to cyclopentane-1,3-dioxime, which undergoes mild oxime hydrogenation over Rh/C to yield this compound .
Analyse Chemischer Reaktionen
3,4-Diaminocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
3,4-Diaminocyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,4-Diaminocyclopentan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
3,4-Diaminocyclopentan-1-ol can be compared with other cycloalkane derivatives such as cyclopentane-1,3-diamine and cyclopentanol. While these compounds share a similar cyclopentane ring structure, the presence of different functional groups imparts unique chemical properties and reactivity. For instance, cyclopentane-1,3-diamine is primarily used in polymer synthesis, whereas cyclopentanol is a key intermediate in the production of various chemicals .
Eigenschaften
Molekularformel |
C5H12N2O |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
3,4-diaminocyclopentan-1-ol |
InChI |
InChI=1S/C5H12N2O/c6-4-1-3(8)2-5(4)7/h3-5,8H,1-2,6-7H2 |
InChI-Schlüssel |
FMBIQZAABNLKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(C1N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{Octahydrocyclopenta[b]pyrrol-1-yl}prop-2-yn-1-one](/img/structure/B13164901.png)


![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)

![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)







methanol](/img/structure/B13164983.png)
